molecular formula C8H8N4O B1325074 (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine CAS No. 737690-96-9

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine

Cat. No.: B1325074
CAS No.: 737690-96-9
M. Wt: 176.18 g/mol
InChI Key: SHTZAGGECCECIA-UHFFFAOYSA-N
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Description

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, linked by a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol. This intermediate is then treated with methylamine to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine is unique due to its oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-7-11-12-8(13-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTZAGGECCECIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640514
Record name 1-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737690-96-9
Record name 1-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine
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(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 6
(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine

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